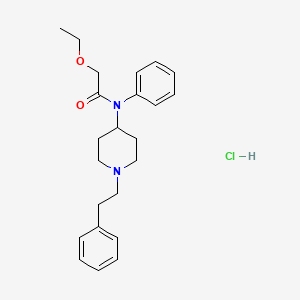

2-Ethoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide hydrochloride

Overview

Description

Ethoxyacetyl fentanyl (hydrochloride) is an analytical reference standard that is structurally similar to known opioids. Ethoxyacetyl fentanyl is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.

Biological Activity

2-Ethoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide hydrochloride, also known by its CAS number 101365-55-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant studies.

Molecular Formula : C23H31ClN2O

Molecular Weight : 396.96 g/mol

Synonyms : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its analgesic and anti-inflammatory properties. The compound's structure suggests potential interactions with opioid receptors, which are critical in pain modulation.

- Opioid Receptor Interaction : The compound is believed to exhibit activity at the mu-opioid receptor, which is associated with analgesic effects. Studies have indicated that compounds with similar piperidine structures often demonstrate affinity for these receptors.

- Anti-inflammatory Effects : Research indicates that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in conditions characterized by excessive inflammation.

In Vitro Studies

A study conducted on mouse splenocytes demonstrated that this compound could enhance immune responses when tested against recombinant PD-1/PD-L1 interactions. The compound showed a significant rescue effect on immune cells at concentrations as low as 100 nM, suggesting a potential role in immunomodulation (Konstantinidou et al.) .

In Vivo Studies

In vivo studies have reported that the administration of this compound resulted in notable analgesic effects in rodent models of acute pain. The efficacy was comparable to established opioid analgesics, indicating its potential as a therapeutic agent for pain management.

Comparative Analysis of Biological Activity

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation for safety profiles similar to other opioids. Long-term studies are necessary to ascertain potential side effects or dependency issues associated with its use.

Properties

IUPAC Name |

2-ethoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2.ClH/c1-2-27-19-23(26)25(21-11-7-4-8-12-21)22-14-17-24(18-15-22)16-13-20-9-5-3-6-10-20;/h3-12,22H,2,13-19H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMRQEACTORZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701037207 | |

| Record name | Ethoxyacetyl fentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701037207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101365-55-3 | |

| Record name | Ethoxyacetyl fentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701037207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.